molecular formula C11H10N6O5 B11693482 2-(2,4-dinitro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(2,4-dinitro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11693482
M. Wt: 306.23 g/mol
InChI Key: OCCOVRQYXKNHJR-UHFFFAOYSA-N
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Description

2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dinitro-substituted imidazole ring and a pyridine moiety linked through an acetamide group

Properties

Molecular Formula

C11H10N6O5

Molecular Weight

306.23 g/mol

IUPAC Name

2-(2,4-dinitroimidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C11H10N6O5/c18-10(13-5-8-2-1-3-12-4-8)7-15-6-9(16(19)20)14-11(15)17(21)22/h1-4,6H,5,7H2,(H,13,18)

InChI Key

OCCOVRQYXKNHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN2C=C(N=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2 and 4 positions.

    Acetamide Formation: The nitrated imidazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

    Pyridine Coupling: Finally, the acetamide intermediate is coupled with pyridine-3-methanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for nitration and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 1-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The imidazole and pyridine moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
  • **2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
  • **2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)-N-[(PYRIDIN-3-YL)ETHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

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